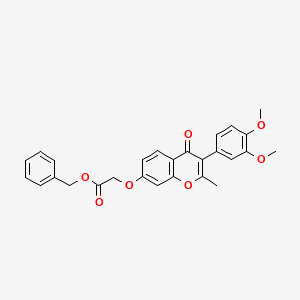![molecular formula C25H30N4O7S B2864576 4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-66-8](/img/structure/B2864576.png)
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Prediction of Biological Activity : Compounds similar to 4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized, and their biological activities predicted using a PASS (Prediction of Activity Spectra for Substances) prediction model. This research provides insights into the synthetic routes and potential biological applications of such compounds (Kharchenko et al., 2008).
Antibacterial and Antitubercular Activities
- Potential Antibacterial and Antitubercular Agents : Research has been conducted on 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazoles, triazoles, and pyrroles. These compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria and show promising antitubercular activity, suggesting their potential application in treating bacterial infections and tuberculosis (Joshi et al., 2008).
Antimicrobial Properties
- Antimicrobial Study of N-Substituted Derivatives : N-substituted derivatives of compounds similar to the target molecule have been studied for their antimicrobial properties. These compounds demonstrate moderate to significant activity against various bacterial strains, highlighting their potential in antimicrobial applications (Khalid et al., 2016).
Enzyme Inhibition Properties
- Enzyme Inhibition and Docking Study : Derivatives of 1,3,4-oxadiazoles, a core structure in the target compound, have been evaluated for their inhibition properties against acetyl- and butyrylcholinesterase enzymes. This research is significant for understanding the potential therapeutic applications of these compounds in treating dementias and other related disorders (Pflégr et al., 2022).
Kinase Inhibition for Cancer Therapy
- Kinase Inhibition for Cancer Therapy : Studies have been conducted on benzamide derivatives containing substituted heteroaryl rings, such as oxadiazoles, for their RET kinase inhibition properties. These compounds, structurally related to the target molecule, show promise in inhibiting cancer cell proliferation, indicating potential applications in cancer therapy (Han et al., 2016).
Polymer Synthesis
- Polymer Synthesis with 1,3,4-oxadiazole Moieties : The synthesis of novel aromatic polyamides containing 1,3,4-oxadiazole moieties, a key component in the target compound, has been explored. These polymers exhibit high molecular weights and solubility in common solvents, suggesting applications in material science (Mansoori et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-4-33-20-15-18(16-21(34-5-2)22(20)35-6-3)24-27-28-25(36-24)26-23(30)17-9-11-19(12-10-17)37(31,32)29-13-7-8-14-29/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMUNWYTIVQWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2864494.png)
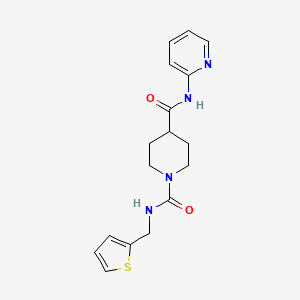
![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)
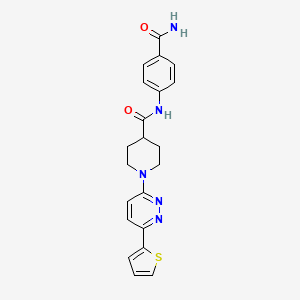
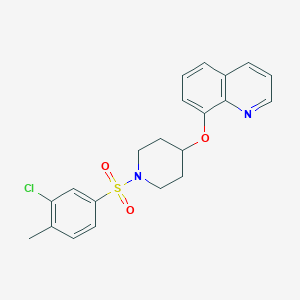
![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2864505.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide](/img/structure/B2864509.png)
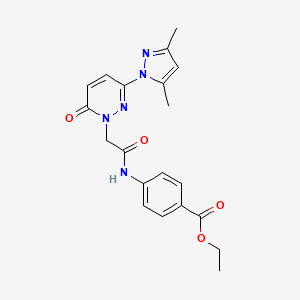
![7-(tert-butyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2864511.png)
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2864512.png)
![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)
